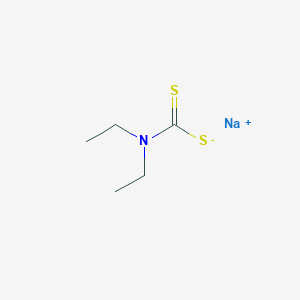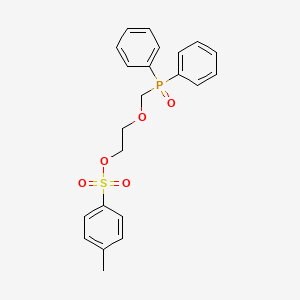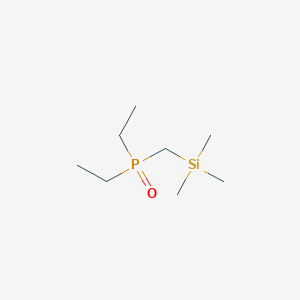
sodium;N,N-diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Sodium;N,N-diethylcarbamodithioate is typically synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
The compound usually crystallizes from water as the trihydrate form, NaS₂CN(C₂H₅)₂·3H₂O . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Sodium;N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
-
Oxidation: : It can be oxidized to form disulfides, such as thiuram disulfide .
2NaS2CN(C2H5)2+I2→(S2CN(C2H5)2)2+2NaI
-
Substitution: : It reacts with alkyl halides to form dithiocarbamate esters .
2NaS2CN(C2H5)2+CH2Cl2→CH2(S2CN(C2H5)2)2+2NaCl
-
Complex Formation: : It forms complexes with various metal ions, such as iron, copper, and zinc .
Wissenschaftliche Forschungsanwendungen
Sodium;N,N-diethylcarbamodithioate has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a sensitive reagent for the determination of metals like copper, zinc, cobalt, platinum, and palladium.
Biology and Medicine: It acts as an inhibitor of enzymes such as superoxide dismutase and ascorbate oxidase.
Industrial Applications: It is used as a rubber vulcanization accelerator and as a chelating agent in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium;N,N-diethylcarbamodithioate involves its ability to chelate metal ions. By binding to metal ions, it forms stable complexes that can be easily detected or removed from solutions . This chelation process is crucial in its role as an analytical reagent and in its biological applications, where it inhibits enzyme activity by binding to metal cofactors .
Vergleich Mit ähnlichen Verbindungen
Sodium;N,N-diethylcarbamodithioate is part of a broader class of dithiocarbamates, which include compounds like:
- Sodium dimethyldithiocarbamate
- Potassium ethyldithiocarbamate
- Zinc diethyldithiocarbamate
Compared to these similar compounds, this compound is unique due to its specific chelating properties and its effectiveness in forming stable complexes with a wide range of metal ions . This makes it particularly valuable in both analytical and industrial applications.
Eigenschaften
IUPAC Name |
sodium;N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEJYZSZYUROLN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate](/img/structure/B7782213.png)
![sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate](/img/structure/B7782215.png)
![(1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B7782219.png)







![1,1-Dichlorospiro[2.3]hexane](/img/structure/B7782278.png)

![2-amino-1-(3-aminopropyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B7782303.png)

